![molecular formula C12H15N5O B5850038 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide CAS No. 708286-27-5](/img/structure/B5850038.png)
4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
描述
4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide (ETB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETB belongs to the class of tetrazole-based compounds, which are known for their diverse pharmacological properties.
作用机制
The mechanism of action of 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. It also exhibits cardioprotective effects by reducing the infarct size and improving the cardiac function in animal models of ischemia-reperfusion injury.
实验室实验的优点和局限性
4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. It has a low toxicity profile and can be administered orally or intravenously. However, the limitations of 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide include its poor solubility in water, which can affect its bioavailability and pharmacokinetics. It also requires further studies to determine its long-term toxicity and potential side effects.
未来方向
There are several future directions for the research on 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One of the potential applications of 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is in the treatment of cardiovascular diseases, where it has shown promising results in animal models. Further studies are needed to determine its efficacy and safety in human trials. 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide also has potential applications in the treatment of cancer and inflammation, where it has exhibited anti-proliferative and anti-inflammatory properties. Future studies should focus on identifying the specific targets and signaling pathways involved in the mechanism of action of 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. Overall, 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has shown great potential for therapeutic applications, and further research is needed to fully explore its pharmacological properties.
Conclusion:
In conclusion, 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a tetrazole-based compound that has been extensively studied for its potential therapeutic applications. It can be easily synthesized with a high yield and exhibits several biochemical and physiological effects. 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has shown promising results in the treatment of cardiovascular diseases, cancer, and inflammation. However, further studies are needed to determine its efficacy and safety in human trials and to identify the specific targets and signaling pathways involved in its mechanism of action. 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has great potential for therapeutic applications, and its research should be continued to fully explore its pharmacological properties.
合成方法
The synthesis of 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves the reaction of 4-ethylaminobenzamide with ethyl azidoformate in the presence of triethylamine and copper(I) iodide as a catalyst. The reaction leads to the formation of 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide as a white solid with a yield of 65-70%. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学研究应用
4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cardiovascular diseases, cancer, and inflammation. 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been found to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α.
属性
IUPAC Name |
4-ethyl-N-(2-ethyltetrazol-5-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-9-5-7-10(8-6-9)11(18)13-12-14-16-17(4-2)15-12/h5-8H,3-4H2,1-2H3,(H,13,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLVUYZKSPAZJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359229 | |
Record name | AG-G-76856 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide | |
CAS RN |
708286-27-5 | |
Record name | AG-G-76856 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。